![molecular formula C12H11F3N2S B13912094 2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine](/img/structure/B13912094.png)
2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring and an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the ethanamine side chain. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which is a process that has seen significant advancements in recent years .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to facilitate the efficient formation of the desired product. The use of continuous flow reactors and other advanced technologies may also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.
Applications De Recherche Scientifique
2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.
Industry: It finds applications in the development of agrochemicals and other industrial products due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The thiazole ring may interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
- 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl methylthio phenoxy acetic acid
- 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl methanol
Uniqueness
2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazole ring provides a versatile scaffold for further modifications .
Propriétés
Formule moléculaire |
C12H11F3N2S |
|---|---|
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanamine |
InChI |
InChI=1S/C12H11F3N2S/c13-12(14,15)9-3-1-8(2-4-9)11-17-10(5-6-16)7-18-11/h1-4,7H,5-6,16H2 |
Clé InChI |
YWXKJIRHXSVOGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=CS2)CCN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


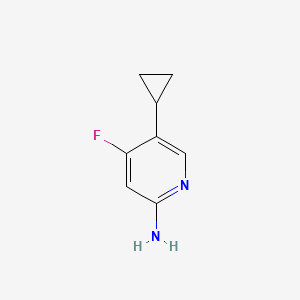
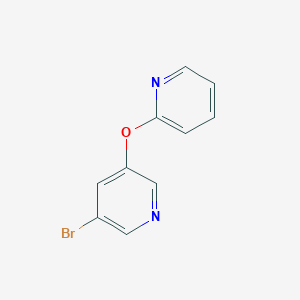
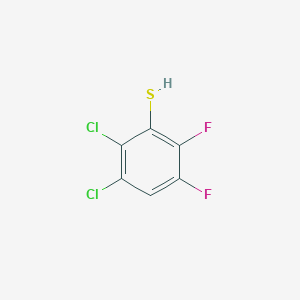
![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
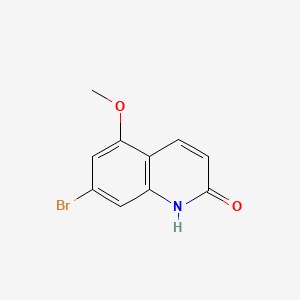
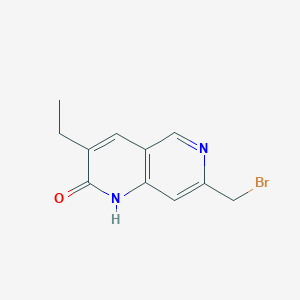
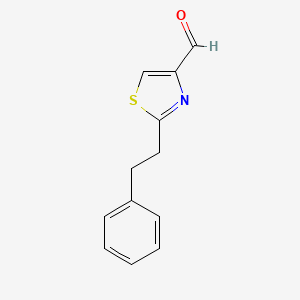
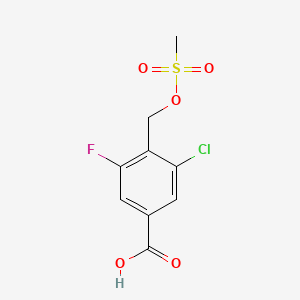
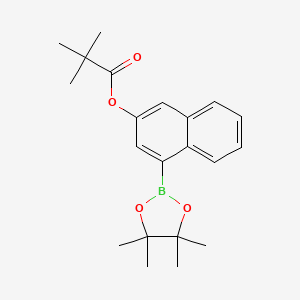

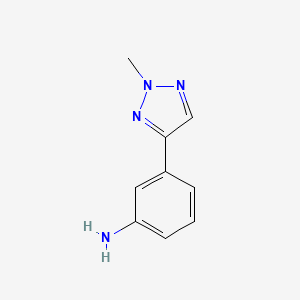

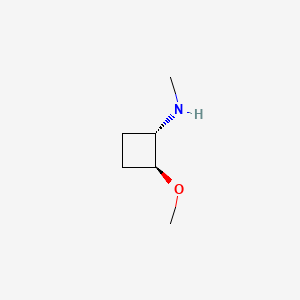
![Potassium [2,2'-bithiophen]-5-yltrifluoroborate](/img/structure/B13912110.png)
